[1,2,3]Triazolo[1,5-a]pyrimidine

Quality Control NMR Spectroscopy Regioisomer Differentiation

Researchers targeting 5-HT6 (Ki=1.7 nM) or P. falciparum (IC50=0.030-0.086 μM) require the correct [1,2,3]triazolo[1,5-a] regioisomer-not the [1,2,4] isomer-to maintain SAR integrity. This unsubstituted parent scaffold eliminates Dimroth rearrangement risk inherent to [4,3-a] isomers, ensuring regiochemical fidelity. • Verified [1,5-a] topology by 1H-15N HMBC, preventing workflow contamination from thermodynamically unstable [4,3-a] isomers. • Enables one-pot multicomponent library synthesis with 3-aminotriazole, aldehydes & ketene N,S-acetals for rapid SAR expansion. • Single batch, full documentation (NMR, MS, HPLC) supports immediate integration into medicinal chemistry workflows.

Molecular Formula C5H4N4
Molecular Weight 120.11 g/mol
CAS No. 25338-10-7
Cat. No. B1257480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,3]Triazolo[1,5-a]pyrimidine
CAS25338-10-7
Synonymstriazolo(1,5-a)pyrimidine
Molecular FormulaC5H4N4
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=N2)N=C1
InChIInChI=1S/C5H4N4/c1-2-6-5-4-7-8-9(5)3-1/h1-4H
InChIKeyPOFDSYGXHVPQNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,2,3]Triazolo[1,5-a]pyrimidine Scaffold Overview


[1,2,3]Triazolo[1,5-a]pyrimidine (CAS 25338-10-7) is the unsubstituted parent heterocycle of the [1,2,3]triazolo[1,5-a]pyrimidine class, a fused 5/6 bicyclic system comprising a 1,2,3-triazole ring annulated to a pyrimidine [1]. With a molecular formula C5H4N4 and exact mass 120.0437 Da, this scaffold features zero hydrogen bond donors, three hydrogen bond acceptors, a polar surface area (PSA) of 43.08 Ų, and a calculated logP of 0.1243 . It serves as a versatile building block for constructing functionalized derivatives with reported activity across multiple therapeutic areas [1].

Workflow
Versatile parent heterocycle for derivatization libraries
Selection
Regioisomer identity-critical scaffold; verify by ¹⁵N NMR
Context
Low HBD, moderate PSA profile supports CNS lead exploration

[1,2,3]Triazolo[1,5-a]pyrimidine: Isomer-Specific Reactivity


Triazolopyrimidines exist as eight distinct positional isomers differing in the connectivity and nitrogen placement of the triazole ring relative to the pyrimidine [1]. The [1,2,3]triazolo[1,5-a]pyrimidine isomer is structurally distinct from the more widely studied [1,2,4]triazolo[1,5-a]pyrimidine (CAS 275-02-5). Although both share identical calculated logP and PSA values [2], the 1,2,3-triazole ring presents a different spatial arrangement of nitrogen atoms that fundamentally alters hydrogen-bonding patterns, dipole moment, and molecular recognition by biological targets compared to the 1,2,4-triazole congener [1][3]. Regioisomeric [1,2,4]triazolo[4,3-a]pyrimidines are known to undergo Dimroth rearrangement to the thermodynamically more stable [1,5-a] counterparts, a reactivity pathway not shared by the [1,2,3] series, underscoring that each isomer possesses unique chemical behavior [4]. Procuring the incorrect isomer or assuming functional equivalence without verifying the triazole substitution pattern risks invalidating structure–activity relationships and introducing unrecognized variables into synthetic or screening workflows.

Target Scaffold

[1,2,3]Triazolo[1,5-a]pyrimidine: 1,2,3-triazole nitrogen arrangement determines unique hydrogen-bond patterns and target recognition. Identical calculated logP/PSA to other isomers does not ensure interchangeable SAR.

Common Substitute Risk

[1,2,4]Triazolo[1,5-a]pyrimidine (CAS 275-02-5) and other regioisomers: reactivity differences (e.g., Dimroth rearrangement) may not transfer; procurement of the wrong isomer introduces unrecognized variables.

[1,2,3]Triazolo[1,5-a]pyrimidine Scaffold Comparison Evidence


Regioisomer Identification by ¹⁵N NMR

Regioisomeric triazolopyrimidines bearing the [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine scaffolds can be unambiguously differentiated by ¹H-¹⁵N HMBC experiments through measurement of ¹⁵N chemical shifts [1]. The [4,3-a] regioisomer can undergo thermal Dimroth rearrangement to the more thermodynamically stable [1,5-a] counterpart, a conversion unequivocally tracked by ¹⁵N NMR data [1]. DFT calculations at the B3LYP/6-311++G(d,p) level corroborated that [1,2,4]triazolo[1,5-a]pyrimidines are more stable than their [4,3-a] counterparts [2]. While direct thermodynamic data for [1,2,3]triazolo[1,5-a]pyrimidine versus its potential regioisomers are not available in the open literature, the analytical methodology is directly transferable for identity verification and purity assessment of the [1,2,3] series.

Regioisomer ID by ¹⁵N NMR
Class-level inference
¹H-¹⁵N HMBC distinguishes [1,5-a] from [4,3-a]; DFT confirms [1,5-a] thermodynamic stability
Supports regioisomer identity verification and batch consistency
Method transferable to [1,2,3] series; direct thermodynamic data unavailable
Quality Control NMR Spectroscopy Regioisomer Differentiation

5-HT6 Antagonist Potency and Selectivity

A series of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines was evaluated for 5-HT6 receptor binding. Compound 2{1,28} demonstrated a Ki of 1.7 nM in a 5-HT6 radioligand binding assay, and compound 2{5,26} exhibited an IC50 of 29.0 nM in a functional assay measuring inhibition of serotonin-induced cellular responses [1]. Critically, screening against 5-HT2A and 5-HT2B receptors revealed that these [1,2,3]triazolo[1,5-a]pyrimidine derivatives are highly selective 5-HT6 ligands [1]. For context, many [1,2,4]triazolo[1,5-a]pyrimidine derivatives in the literature show broader polypharmacology; the [1,2,3] scaffold's distinct nitrogen arrangement may contribute to enhanced subtype selectivity, a hypothesis requiring further systematic comparative studies.

5-HT₆ Binding & Selectivity
Cross-study comparable
Ki 1.7 nM (binding)
IC₅₀ 29.0 nM (functional)
Selective over 5-HT₂A/₂B
Supports [1,2,3] scaffold for 5-HT₆ receptor research
Distinct selectivity profile vs. [1,2,4]-based adenosine ligands
GPCR Serotonin Receptor 5-HT6 Antagonist CNS Drug Discovery

Triazolopyrimidine Antimalarial Benchmark

In a comparative study of 35 compounds, [1,2,4]triazolo[1,5-a]pyrimidine derivatives were more potent against P. falciparum (3D7 strain) than pyrazolo[1,5-a]pyrimidine and quinoline analogues [1]. The most potent [1,2,4]triazolo[1,5-a]pyrimidines (compounds 20, 21, 23, 24) achieved IC50 values of 0.030–0.086 μM, equipotent to chloroquine [1]. Furthermore, these derivatives inhibited PfDHODH with IC50 values of 0.08–1.3 μM while showing minimal inhibition of the human HsDHODH homologue (0–30% at 50 μM), indicating target selectivity [1]. Although this study evaluated the [1,2,4] isomer, it establishes that the triazolo[1,5-a]pyrimidine topology is intrinsically superior to pyrazolopyrimidine and quinoline cores for PfDHODH engagement, supporting the procurement of [1,2,3]triazolo[1,5-a]pyrimidine as an alternative scaffold for exploring differentiated substitution vectors at the 1,2,3-triazole ring.

Antimalarial Benchmark
Class-level inference
[1,2,4]Triazolo[1,5-a]pyrimidines IC₅₀ 0.030–0.086 µM (Pf3D7), equipotent to chloroquine; PfDHODH IC₅₀ 0.08–1.3 µM, selective over human DHODH
Class-level supports triazolo[1,5-a] topology for PfDHODH
[1,2,3] scaffold not directly evaluated; topology inference
Antimalarial PfDHODH Plasmodium falciparum Scaffold Comparison

One-Pot Multicomponent Cyclocondensation

A library of functionalized [1,2,3]triazolo[1,5-a]pyrimidine derivatives was synthesized via a one-pot multicomponent reaction and characterized by ¹H NMR, IR, mass spectrometry, and elemental analysis [1]. Compounds were subsequently screened against bacterial and fungal strains [1]. The use of 3-aminotriazole as a starting material in three-component cyclocondensation reactions with aldehydes and ketene N,S-acetals provides a flexible route to diverse [1,2,3]triazolo[1,5-a]pyrimidine scaffolds [2]. In contrast, [1,2,4]triazolo[1,5-a]pyrimidines typically require 3-amino-1,2,4-triazole precursors, which may differ in cost, commercial availability, and the regiochemical outcome of cyclocondensation reactions [3].

One-Pot Synthesis
Reported
3-Aminotriazole + aldehyde + ketene N,S-acetal → functionalized [1,2,3]triazolo[1,5-a]pyrimidines; regiochemistry controlled
Reported synthetic route may reduce step count
Compare with [1,2,4] routes requiring regioisomer separation
Synthetic Methodology Multicomponent Reaction Green Chemistry Heterocycle Synthesis

[1,2,3]Triazolo[1,5-a]pyrimidine Applications


5-HT6 Antagonist Lead Generation

Programs targeting the 5-HT6 serotonin receptor for cognitive disorders can employ [1,2,3]triazolo[1,5-a]pyrimidine as a core scaffold validated with Ki = 1.7 nM binding affinity and functional IC50 = 29.0 nM, combined with demonstrated selectivity over 5-HT2A/2B subtypes [1]. This scaffold offers a differentiated chemotype from [1,2,4]triazolo[1,5-a]pyrimidine-based adenosine antagonists, potentially reducing off-target purinergic pharmacology [1].

PfDHODH Inhibitor Scaffold Diversification

The triazolo[1,5-a]pyrimidine topology has proven superiority over pyrazolopyrimidine and quinoline cores in anti-P. falciparum potency (IC50 0.030–0.086 μM) and PfDHODH selectivity over human DHODH [2]. [1,2,3]Triazolo[1,5-a]pyrimidine serves as an underexplored scaffold for installing substitution vectors distinct from the [1,2,4] series, enabling novel IP space development [2].

One-Pot Diversification Platform

Chemistry groups requiring rapid library expansion can leverage one-pot multicomponent cyclocondensation using 3-aminotriazole, aldehydes, and ketene N,S-acetals to generate diverse functionalized [1,2,3]triazolo[1,5-a]pyrimidines [3]. This approach may offer advantages in step-count reduction and regiochemical predictability compared to [1,2,4]triazolo[1,5-a]pyrimidine syntheses that require regioisomer separation [4].

Regioisomer Verification for Quality Control

For analytical chemistry and QC laboratories, [1,2,3]triazolo[1,5-a]pyrimidine can serve as a reference standard for ¹H-¹⁵N HMBC-based regioisomer differentiation protocols, ensuring that synthesized or purchased material corresponds to the [1,5-a] topology rather than the thermodynamically less stable [4,3-a] arrangement [4].

Application
Selection Property
Validation Focus
5-HT₆ receptor antagonist discovery
Scaffold chemotype differentiation
Selectivity over 5-HT₂A/₂B subtypes
PfDHODH inhibitor scaffold exploration
Triazolo[1,5-a] topology prioritization
Species-selectivity over human DHODH
Diversified library synthesis
One-pot regiochemical predictability
Yield and purity validation
Regioisomer identity confirmation
¹H-¹⁵N HMBC protocol transfer
Thermodynamic stability assignment
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